molecular formula C8H10O3 B14145391 2-(4-Oxocyclohexylidene)acetic acid CAS No. 218772-97-5

2-(4-Oxocyclohexylidene)acetic acid

Cat. No.: B14145391
CAS No.: 218772-97-5
M. Wt: 154.16 g/mol
InChI Key: XTCJTVGFGZGNFD-UHFFFAOYSA-N
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Description

2-(4-Oxocyclohexylidene)acetic acid is a cyclic enolic acid characterized by a cyclohexylidene ring substituted with a ketone group at the 4-position and an acetic acid moiety at the 2-position. Its molecular formula is C₈H₁₀O₃, with a molar mass of 154.16 g/mol. The compound’s structure combines conjugated double bonds (cyclohexylidene) with electron-withdrawing groups (ketone and carboxylic acid), making it a reactive intermediate in organic synthesis.

Properties

CAS No.

218772-97-5

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-(4-oxocyclohexylidene)acetic acid

InChI

InChI=1S/C8H10O3/c9-7-3-1-6(2-4-7)5-8(10)11/h5H,1-4H2,(H,10,11)

InChI Key

XTCJTVGFGZGNFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-Oxocyclohexylidene)acetic acid typically involves the reaction of glyoxylic acid with cyclohexanone in the presence of a halogen. This reaction forms an enol lactone intermediate, which is then hydrolyzed to yield the desired compound . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 2-(4-Oxocyclohexylidene)acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxocyclohexylidene)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of 2-(4-Oxocyclohexylidene)acetic acid, such as alcohols, ketones, and substituted carboxylic acids. These products can be further utilized in different chemical processes and applications.

Scientific Research Applications

2-(4-Oxocyclohexylidene)acetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have potential biological activities and can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(4-Oxocyclohexylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its unique structure allows it to bind to specific receptors and modulate biological activities .

Comparison with Similar Compounds

Key Comparative Insights:

Electronic Effects and Reactivity :

  • The 4-oxo group in the target compound enhances electrophilicity at the α-carbon, facilitating nucleophilic additions or cycloadditions. In contrast, 4-methyl (C₉H₁₄O₂, ) or 4-difluoro (C₈H₁₀F₂O₂, ) substituents modulate electron density differently, altering reactivity. For example, fluorination increases stability and lipophilicity, while methyl groups sterically hinder reactions.

Acidity and Solubility :

  • The carboxylic acid group in 2-(4-oxocyclohexylidene)acetic acid confers higher water solubility compared to its ester derivatives (e.g., methyl ester, ). However, 2-(4-ethylphenyl)-2-oxoacetic acid (C₁₀H₁₀O₃, ) exhibits reduced solubility due to its hydrophobic phenyl ring.

Conversely, the phenyl derivative (C₁₀H₁₀O₃, ) may serve as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) due to structural resemblance to arylacetic acids.

Stability and Industrial Applications :

  • Fluorinated analogs (C₈H₁₀F₂O₂, ) are more thermally stable and resistant to metabolic degradation, making them suitable for pharmaceutical applications. The methyl ester of the target compound (C₉H₁₂O₃, ) is likely used in esterification reactions to protect the carboxylic acid group during synthesis.

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